molecular formula C8H17N B8063900 (S)-3,3-Dimethylcyclohexan-1-amine

(S)-3,3-Dimethylcyclohexan-1-amine

Cat. No.: B8063900
M. Wt: 127.23 g/mol
InChI Key: DUMSDLPWUAVLJQ-ZETCQYMHSA-N
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Description

(S)-3,3-Dimethylcyclohexan-1-amine is an organic compound with a cyclohexane ring substituted with an amine group at the first position and two methyl groups at the third position. The (S) configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement, which can have significant implications for its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3,3-Dimethylcyclohexan-1-amine typically involves the following steps:

    Cyclohexanone to 3,3-Dimethylcyclohexanone: The starting material, cyclohexanone, undergoes methylation using methyl iodide in the presence of a strong base like sodium hydride to form 3,3-dimethylcyclohexanone.

    Reduction to 3,3-Dimethylcyclohexanol: The ketone group in 3,3-dimethylcyclohexanone is reduced to an alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4).

    Conversion to 3,3-Dimethylcyclohexylamine: The alcohol is then converted to an amine through a substitution reaction using reagents like thionyl chloride (SOCl2) followed by ammonia (NH3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, catalytic hydrogenation, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3,3-Dimethylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso, nitro, or nitrile derivatives using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, sulfonamides, or other derivatives using reagents like acyl chlorides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, and other strong oxidizers.

    Reduction: NaBH4, LiAlH4.

    Substitution: Acyl chlorides, sulfonyl chlorides, and other electrophiles.

Major Products

    Oxidation: Nitroso, nitro, or nitrile derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Amides, sulfonamides, and other substituted products.

Scientific Research Applications

(S)-3,3-Dimethylcyclohexan-1-amine has various applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3,3-Dimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of the target molecules. The (S) configuration ensures that these interactions are stereospecific, which can be crucial for its biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-3,3-Dimethylcyclohexan-1-amine: The enantiomer of the compound with different stereochemistry.

    Cyclohexanamine: Lacks the methyl groups at the third position.

    3-Methylcyclohexanamine: Has only one methyl group at the third position.

Uniqueness

(S)-3,3-Dimethylcyclohexan-1-amine is unique due to its specific stereochemistry and the presence of two methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(1S)-3,3-dimethylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-8(2)5-3-4-7(9)6-8/h7H,3-6,9H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMSDLPWUAVLJQ-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCC[C@@H](C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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